molecular formula C14H20N2O B3072054 2-Phenyl-1-(piperazin-1-YL)butan-1-one CAS No. 1016503-45-9

2-Phenyl-1-(piperazin-1-YL)butan-1-one

Cat. No. B3072054
CAS RN: 1016503-45-9
M. Wt: 232.32 g/mol
InChI Key: NJVQYOMNNOYWHE-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(piperazin-1-YL)butan-1-one” is a chemical compound . It is also known as “4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride” and "3-phenyl-1-(piperazin-1-yl)butan-1-one" . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1-(piperazin-1-YL)butan-1-one” can be represented by the InChI code: 1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H .


Physical And Chemical Properties Analysis

“2-Phenyl-1-(piperazin-1-YL)butan-1-one” is a powder or oil at room temperature. It has a molecular weight of 268.79 or 232.33 .

Scientific Research Applications

Monoacylglycerol Lipase (MAGL) Inhibition

Phenyl(piperazin-1-yl)methanone derivatives, including 2-Phenyl-1-(piperazin-1-YL)butan-1-one, have been identified as reversible inhibitors of MAGL . MAGL is a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies . The discovery of these inhibitors could lead to the development of new treatments for these conditions .

Acetylcholinesterase Inhibition

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in the development of new AD drugs .

Antimicrobial Activity

Although not directly related to 2-Phenyl-1-(piperazin-1-YL)butan-1-one, similar compounds such as 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione have shown antimicrobial activity . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially have similar properties and be used in the development of new antimicrobial agents .

Antidepressant Effects

Compounds with a phenyl(piperazin-1-yl)methanone structure have been studied for their effects on the reuptake of biogenic amines . This suggests that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in the development of new antidepressants .

Synthesis of Polyfunctionalized Heterocyclic Compounds

2-(Piperazin-1-yl)quinoline derivatives, which are structurally similar to 2-Phenyl-1-(piperazin-1-YL)butan-1-one, have been used as building blocks for the synthesis of polyfunctionalized heterocyclic compounds . These compounds have pharmacological interest, suggesting that 2-Phenyl-1-(piperazin-1-YL)butan-1-one could potentially be used in a similar manner .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenyl-1-piperazin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVQYOMNNOYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(piperazin-1-YL)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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